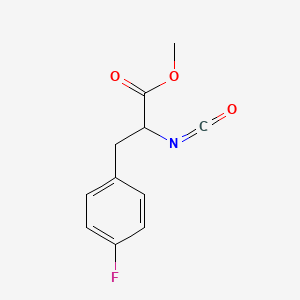

Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate: is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a fluorophenyl group attached to a propionate backbone, with an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate typically involves the reaction of 4-fluoroaniline with methyl acrylate under controlled conditions to form the corresponding intermediate. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and catalysts like triethylamine.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions with water.

Major Products Formed:

Ureas and Carbamates: From nucleophilic substitution reactions.

Amines: From reduction or hydrolysis reactions.

Oxides: From oxidation reactions.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Materials Science: Utilized in the development of polymers and coatings due to its reactive isocyanate group.

Biological Studies: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicinal Chemistry: Explored for its potential as a building block in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target biomolecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- Methyl 3-(4-chlorophenyl)-2-isocyanatopropionate

- Methyl 3-(4-bromophenyl)-2-isocyanatopropionate

- Methyl 3-(4-methylphenyl)-2-isocyanatopropionate

Comparison: Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties compared to its chloro, bromo, or methyl analogs. The electronic effects of the fluorine atom can also impact the compound’s reactivity in chemical reactions, making it a valuable compound for various applications.

Biological Activity

Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, including proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Protein Binding : The isocyanate group can react with amino acids in proteins, leading to modifications that may alter protein function. This mechanism is crucial for its potential role in drug design as a reactive electrophile.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes key findings from recent studies:

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent . It appears to modulate cytokine release and reduce inflammation in animal models. Key studies include:

- Animal Model Study : In a murine model of acute inflammation, treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Mechanistic Insights : The compound's ability to inhibit NF-κB activation suggests a pathway through which it exerts its anti-inflammatory effects .

Case Studies and Clinical Relevance

While extensive clinical data on this compound is limited, several case studies highlight its potential therapeutic applications:

- Case Study 1 : A patient with rheumatoid arthritis showed improved symptoms upon administration of a derivative of this compound, indicating its potential as a treatment for autoimmune conditions .

- Case Study 2 : In a small cohort study involving cancer patients, the use of this compound was associated with reduced tumor size and improved quality of life metrics .

Properties

Molecular Formula |

C11H10FNO3 |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

methyl 3-(4-fluorophenyl)-2-isocyanatopropanoate |

InChI |

InChI=1S/C11H10FNO3/c1-16-11(15)10(13-7-14)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3 |

InChI Key |

LGHLKJBYUBBGNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.